molecular formula C12H15ClN2O3 B2807622 N'-(3-chlorophenyl)-N-(3-methoxypropyl)oxamide CAS No. 331863-70-8

N'-(3-chlorophenyl)-N-(3-methoxypropyl)oxamide

Cat. No. B2807622
CAS RN: 331863-70-8
M. Wt: 270.71
InChI Key: SZAXZOUMRIKNOP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(3-methoxypropyl)oxamide, commonly known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Optically Active Polyamides

A study by Bou, Rodríguez-Galán, and Muñoz-Guerra (1993) on optically active polyamides derived from L-tartaric acid utilized similar chemical structures, highlighting the synthesis of stereoregular polymers. These polyamides, containing methoxy groups, display significant optical activity, hydrophilicity, and stability at high temperatures, showcasing their potential in materials science, especially for applications requiring specific optical properties (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993).

Bimetallic Complexes and Cytotoxicity

Research by Li et al. (2012) on bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide ligands explored their synthesis, characterization, and biological activities. These complexes have been evaluated for their cytotoxic activities, interactions with DNA and proteins, highlighting their potential in medicinal chemistry and drug design. This study emphasizes the versatility of N,N'-bis(substituted)-oxamides in forming complexes with potential therapeutic applications (Li et al., 2012).

Synthesis and Characterization of Derivatives

A paper by Özer et al. (2009) focused on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 3-chlorophenyl and 3-methoxyphenyl substituents. The study detailed the crystal structure of one such compound, providing insights into the compound's molecular conformation and stability, which is essential for the development of materials with specific structural requirements (Özer et al., 2009).

Intramolecular Hydrogen Bonding in Oxamide Derivatives

Research by Martínez-Martínez et al. (1998) delved into the synthesis and structural investigation of symmetric and non-symmetric oxamides. The study highlighted the stabilization of these compounds by intramolecular three-center hydrogen bonding, which plays a critical role in determining the molecular geometry and properties relevant for applications in catalysis and material science (Martínez-Martínez et al., 1998).

Anticancer Activity and Molecular Docking

Zheng et al. (2015) synthesized dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands. Their study not only described the structural aspects but also explored the complexes' reactivities towards DNA and protein, in vitro anticancer activities, and molecular docking studies. This research underscores the potential of N,N'-bis(substituted)oxamide-based complexes in the development of new anticancer agents (Zheng et al., 2015).

properties

IUPAC Name

N'-(3-chlorophenyl)-N-(3-methoxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-18-7-3-6-14-11(16)12(17)15-10-5-2-4-9(13)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAXZOUMRIKNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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